N'-phenylbenzenecarboximidohydrazide
Description
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N'-anilinobenzenecarboximidamide |
InChI |
InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16) |
InChI Key |
ZOBKPJRHDMKXQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylbenzenecarboximidohydrazide and Its Analogues
Classical Synthetic Routes to Imidohydrazides
Traditional methods for the synthesis of N'-phenylbenzenecarboximidohydrazide and related compounds have laid the foundational groundwork for organic chemists. These routes often involve straightforward reactions between readily available starting materials.
Condensation Reactions Involving Benzaldehyde and Substituted Hydrazines
A primary and well-established method for the synthesis of imidohydrazide derivatives involves the condensation reaction between an aldehyde, such as benzaldehyde, and a substituted hydrazine (B178648), like phenylhydrazine (B124118). This reaction typically proceeds by refluxing an equimolar mixture of the reactants in a suitable solvent, often with an acid catalyst to facilitate the reaction. For instance, the reaction of various aromatic aldehydes with phenylhydrazine in refluxing glacial acetic acid has been reported to produce the corresponding hydrazones. nih.gov
The general scheme for this reaction is as follows:
While this method is straightforward, reaction times can vary from one to sixteen hours, with yields being moderate to good. nih.gov
Approaches from Nitriles and Hydrazine Derivatives
An alternative classical approach to imidohydrazides involves the reaction of nitriles with hydrazine derivatives. The Pinner reaction, for example, can be utilized to prepare the requisite amidine substrates from nitriles and amines, which can then be further reacted. mdpi.com This method involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which can subsequently react with a hydrazine.
Another strategy involves the direct reaction of benzonitriles with hydrazines. While this can be a direct route, it often requires specific catalysts or reaction conditions to achieve good yields. For instance, the synthesis of N-substituted amidines from amines and carbonitriles can be achieved by heating the reactants with a Lewis acid like aluminum chloride (AlCl₃). mdpi.com
One-Pot and Multicomponent Synthesis Strategies
To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of hydrazide and imidohydrazide derivatives. These strategies involve combining three or more reactants in a single reaction vessel to form the desired product in a single operation.
An example of a one-pot, three-component synthesis is the efficient, catalyst-free reaction of phthalide, hydrazine hydrate, and an aldehyde in ethanol (B145695) to produce (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives in moderate to excellent yields. researchgate.net This approach is noted for its mild reaction conditions and environmentally friendly nature. researchgate.net Similarly, one-pot procedures have been developed for the synthesis of semicarbazone derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde from acetophenone (B1666503) phenylhydrazones with high yields. researchgate.net The use of magnetically retrievable Fe₃O₄ nanoparticles as a catalyst in the solvent-free, one-pot synthesis of benzodiazepines and 1,2-disubstituted benzimidazoles also highlights the advancements in this area. rsc.org
Modern and Optimized Synthetic Techniques
Contemporary synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. This has led to the emergence of catalytic and green chemistry approaches for the synthesis of imidohydrazides.
Catalytic Methods in Imidohydrazide Synthesis
The use of catalysts can significantly enhance the rate and selectivity of imidohydrazide synthesis. Both metal-based and organocatalysts have been employed.
N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes and sulfonamides, demonstrating the power of catalysis in controlling stereochemistry. nih.gov While not a direct synthesis of imidohydrazides, the principles can be extended to related reactions.
Green Chemistry Approaches and Solvent-Free Reactions
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of imidohydrazide synthesis, this has led to the development of solvent-free and microwave-assisted methods.
Solvent-free synthesis, often employing grinding or heating, offers significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. The synthesis of N-tosylhydrazones has been effectively achieved under solvent-free conditions at room temperature using a grinding method, resulting in short reaction times and clean product formation. nih.gov Similarly, hydrazone derivatives have been synthesized in excellent yields (90-98%) under solvent-free conditions at 120 °C using an ionic liquid catalyst, [Et₃NH][HSO₄]. rsc.org
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times compared to conventional heating methods. The synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) can be accomplished in a domestic microwave oven in just four minutes in moderate yields (40-60%), a significant improvement over traditional methods. nih.gov This technique has been applied to the synthesis of various N-heterocycles, often leading to higher yields and purer products. dergipark.org.tr
Optimization of Reaction Conditions (e.g., Temperature, Pressure, Catalysts, Solvents)
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction parameters. Key variables that are typically fine-tuned include temperature, the choice of solvent, and the use of catalysts.
The synthesis of hydrazones, a class of compounds structurally related to this compound, often involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction conditions for these syntheses can be indicative of those applicable to the target compound. For instance, the synthesis of various hydrazone derivatives has been successfully carried out in solvents like ethanol. chemmethod.com In some cases, the addition of an acid catalyst, such as a few drops of glacial acetic acid, is employed to facilitate the reaction, although this does not always lead to improved yields. chemmethod.com The reaction temperature is another critical factor. While some hydrazone syntheses are conducted at room temperature, others require heating to reflux to proceed at a reasonable rate. chemmethod.comresearchgate.net
In the broader context of synthesizing N-substituted heterocyclic compounds, a variety of catalysts and conditions have been explored. For the synthesis of 1,2,3-triazole-based benzothiazole (B30560) derivatives, a related class of nitrogen-containing heterocycles, the optimization of catalyst, solvent, and temperature has been systematically studied. It was observed that increasing the reaction temperature did not necessarily improve the yield. researchgate.net Similarly, for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, solvent-free conditions at elevated temperatures (100 °C) have been found to be effective, highlighting a move towards greener synthetic protocols. researchgate.net
The choice of solvent can significantly influence the reaction outcome. While ethanol is a common choice, other solvents are also utilized depending on the specific reactants and desired product. For instance, in the synthesis of certain pyrazole (B372694) derivatives from hydrazones, dimethylformamide (DMF) is used as the solvent. chemmethod.com
A systematic approach to optimizing these conditions for the synthesis of this compound would involve screening various combinations of these parameters. A representative optimization table, based on analogous reactions, is presented below.
Table 1: Illustrative Optimization of Reaction Conditions for a Generic Hydrazone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Ethanol | 25 | 60 |
| 2 | Acetic Acid (cat.) | Ethanol | 25 | 65 |
| 3 | None | Ethanol | 78 (reflux) | 85 |
| 4 | Acetic Acid (cat.) | Ethanol | 78 (reflux) | 88 |
| 5 | None | DMF | 25 | 55 |
| 6 | None | DMF | 100 | 75 |
This table is a generalized representation based on common findings in hydrazone synthesis and is intended to illustrate the optimization process.
Stereoselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of significant interest, particularly for their potential biological applications where stereochemistry often dictates activity. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented in readily available literature, principles from related stereoselective syntheses can be extrapolated.
A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected chiral 1,4-diarylbutane-1,4-diols has been reported. This process involves an acid-catalyzed cyclization where the stereochemistry of the starting material dictates the stereochemical outcome of the product with high selectivity. elsevierpure.com This suggests that if a chiral precursor is used in the synthesis of this compound derivatives, it may be possible to induce stereoselectivity in the final product.
For instance, if a chiral benzoyl derivative or a chiral phenylhydrazine is used as a starting material, it could potentially lead to the formation of a diastereomerically or enantiomerically enriched product. The choice of chiral auxiliary and reaction conditions would be crucial in controlling the stereochemical outcome.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Common techniques employed for the purification of related hydrazone and benzohydrazide (B10538) compounds include recrystallization and column chromatography.
Following the synthesis, the crude product is often obtained as a solid precipitate. This solid can be collected by filtration and washed with a suitable solvent to remove some of the impurities. For example, in the synthesis of substituted benzohydrazide derivatives, the obtained product was filtered and washed with petroleum ether. researchgate.net
Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial for effective recrystallization. For hydrazone derivatives, ethanol is a commonly used solvent for recrystallization. chemmethod.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution.
Column chromatography is another powerful technique for purification, especially when dealing with mixtures that are difficult to separate by recrystallization. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve good separation.
In the case of the synthesis of a chalcone-like benzohydrazide, the final product was analyzed for its purity, which was determined to be 97%. researchgate.net This high level of purity underscores the effectiveness of the employed purification methods.
Chemical Reactivity and Mechanistic Investigations of N Phenylbenzenecarboximidohydrazide
Protonation and Deprotonation Equilibria and their Influence on Reactivity
The reactivity of N'-phenylbenzenecarboximidohydrazide is profoundly influenced by the solution's acidity or basicity, which governs the protonation state of its multiple nitrogen centers. The molecule possesses several sites susceptible to protonation, including the two hydrazine (B178648) nitrogens and the imino nitrogen. The specific site of protonation can significantly alter the molecule's electronic properties and, consequently, its reaction pathways. khanacademy.orgmdpi.comyoutube.com
In acidic media, protonation is expected to occur at the most basic nitrogen atom. The resulting conjugate acid will exhibit modified reactivity, potentially favoring certain reaction pathways over others. Conversely, in the presence of a base, deprotonation can occur, generating an anionic species. The site of deprotonation will depend on the relative acidities of the N-H protons. This equilibrium between the neutral, protonated, and deprotonated forms is crucial in determining the molecule's role as a nucleophile or its susceptibility to electrophilic attack.
The precise pKa values for the various protonation and deprotonation equilibria of this compound are not extensively documented in readily available literature, which would be essential for quantitatively predicting its behavior in different pH environments. However, understanding these equilibria is fundamental to controlling its reactivity in synthetic applications. khanacademy.orgmdpi.comyoutube.com
Nucleophilic Reactivity at the Imidoyl Carbon and Hydrazine Nitrogen Atoms
This compound possesses multiple nucleophilic centers, primarily the hydrazine nitrogen atoms and the potential for the imidoyl carbon to be part of a nucleophilic addition process. The nitrogen atoms, with their lone pairs of electrons, are inherently nucleophilic. libretexts.org
The terminal N'-phenylated nitrogen and the adjacent nitrogen of the hydrazine moiety can both participate in nucleophilic reactions. The relative nucleophilicity of these centers can be influenced by steric and electronic factors. The phenyl group on the terminal nitrogen may exert steric hindrance and also modulate the electron density through resonance and inductive effects.
The imidoyl carbon, while double-bonded to a nitrogen, can undergo nucleophilic addition reactions. libretexts.orgwikipedia.org In such reactions, a nucleophile attacks the electrophilic imidoyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reaction pathway of this intermediate can vary, potentially leading to substitution or addition products. The electrophilicity of the imidoyl carbon is influenced by the substituents on both the carbon and the nitrogen atoms.
Electrophilic Reactivity of the Aromatic Rings and Nitrogen Centers
The this compound molecule also presents sites for electrophilic attack, namely the two aromatic rings and the nitrogen atoms themselves.
Electrophilic Aromatic Substitution (EAS) Patterns
Both the C-phenyl and the N-phenyl rings can undergo electrophilic aromatic substitution (EAS). The substituent already present on each ring will direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.net
Detailed experimental studies on the specific regioselectivity of EAS reactions on this compound are not widely reported, and predicting the precise outcomes would require further investigation.
| Aromatic Ring | Substituent | Expected Directing Effect |
| C-Phenyl Ring | -C(=N-NHPh)R | Dependent on electronic nature of the imidoyl group |
| N-Phenyl Ring | -NH-N=C(Ph)R | Likely ortho, para-directing and activating |
Alkylation and Acylation Reactions
The nitrogen centers of this compound are susceptible to alkylation and acylation reactions. youtube.comyoutube.comyoutube.comyoutube.comresearchgate.net These reactions involve the nucleophilic attack of the nitrogen lone pair on an alkylating or acylating agent.
Given the presence of multiple nitrogen atoms, regioselectivity becomes a key consideration in these reactions. The site of alkylation or acylation can be influenced by factors such as the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, presence of a base), and the relative nucleophilicity of the different nitrogen atoms. youtube.comresearchgate.net For instance, the use of different bases can selectively deprotonate a specific nitrogen, leading to regioselective alkylation. Acylation can lead to the formation of N-acyl derivatives, which are often stable compounds and can serve as intermediates for further transformations, including cyclizations. organic-chemistry.org
Cyclization Reactions Leading to Heterocyclic Systems
One of the most significant applications of amidrazones, including this compound, is their use as precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov The inherent arrangement of nitrogen and carbon atoms provides a scaffold that can be readily cyclized into five- and six-membered rings.
Formation of Triazoles, Oxadiazoles, and Other N-Heterocycles
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles and oxadiazoles. youtube.comorganic-chemistry.orgnih.govresearchgate.netnih.gov
Triazoles: The formation of 1,2,4-triazoles can be achieved through various synthetic routes starting from this compound. For example, reaction with a one-carbon synthon, such as formic acid or its derivatives, can lead to the formation of the triazole ring. nih.govnih.gov Another common method involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a triazole-thiol derivative. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through cyclization reactions that involve the incorporation of an oxygen atom. organic-chemistry.orgnih.govresearchgate.net A common strategy is the reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), to form a diacylhydrazine intermediate. This intermediate can then be cyclodehydrated using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). Oxidative cyclization of N-acylhydrazone derivatives, which can be formed from this compound, is another effective method for synthesizing 1,3,4-oxadiazoles. nih.gov
The versatility of this compound as a building block extends to the synthesis of other N-heterocycles, making it a valuable tool in medicinal and materials chemistry. mdpi.comorganic-chemistry.orgresearchgate.net
| Heterocycle | General Synthetic Approach from this compound |
| 1,2,4-Triazoles | Reaction with one-carbon synthons (e.g., formic acid); Reaction with isothiocyanates followed by cyclization. nih.govnih.gov |
| 1,3,4-Oxadiazoles | Acylation followed by cyclodehydration; Oxidative cyclization of N-acylhydrazone derivatives. organic-chemistry.orgnih.govresearchgate.net |
Intramolecular Cyclizations and Ring Closure Mechanisms
This compound is a versatile precursor for the synthesis of various heterocyclic systems due to the potential for intramolecular reactions involving the hydrazide and imidoyl functionalities. These cyclization reactions are often key steps in the construction of more complex molecular architectures.
One of the most common modes of intramolecular cyclization for compounds containing a hydrazide moiety is the formation of five-membered rings, such as 1,3,4-oxadiazoles. This transformation can be promoted by dehydrating agents or through oxidative processes. For instance, the oxidative cyclization of N'-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide, a structurally related compound, has been shown to yield 1,2,4-triazole (B32235) derivatives in the presence of iodine/potassium iodide. nih.gov This suggests that this compound could undergo a similar intramolecular oxidative cyclization to form a 1,2,4-triazole ring system.
Furthermore, the presence of the N-phenyl group on the imidoyl nitrogen and the phenyl group on the benzoyl moiety can influence the regioselectivity and stereoselectivity of the cyclization. Theoretical studies, such as Density Functional Theory (DFT) calculations, on the cyclization of N-aryl amides have demonstrated the importance of the nature and position of substituents on the aromatic rings in determining the reaction pathway and the stability of the resulting cyclic products. rsc.orgresearchgate.net In the case of this compound, the electronic effects of the phenyl substituents would play a crucial role in the activation of the respective atoms involved in the ring closure.
The proposed mechanism for the intramolecular cyclization of this compound to form a 1,3,4-oxadiazole would likely involve the initial tautomerization to an enol-like intermediate, followed by nucleophilic attack of the hydrazide nitrogen onto the imidoyl carbon, and subsequent elimination of a molecule of aniline (B41778).
Table 1: Proposed Intramolecular Cyclization Products of this compound
| Starting Material | Reagents/Conditions | Proposed Product | Heterocyclic Core |
| This compound | Dehydrating agent (e.g., POCl₃) | 2,5-Diphenyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole |
| This compound | Oxidizing agent (e.g., I₂/KI) | 1,3,5-Triphenyl-1H-1,2,4-triazole | 1,2,4-Triazole |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target several sites within the molecule, primarily the hydrazide and the imidoyl C=N double bond.
Oxidation: The oxidation of hydrazides has been a subject of mechanistic investigation, with studies suggesting the formation of acyl radical intermediates. rsc.orgrsc.org In the case of this compound, oxidation could lead to the formation of a diazene (B1210634) intermediate, which could then undergo further reactions, including the intramolecular cyclization mentioned previously. The presence of the phenyl groups is expected to stabilize any radical or cationic intermediates formed during the oxidation process. Studies on the oxidation of hydrazones have also shown that the reaction can be initiated by electrochemical methods, leading to a variety of transformation products. mdpi.com
Reduction: The reduction of this compound would likely target the C=N double bond of the imidoyl group and potentially the N-N bond of the hydrazide moiety. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could lead to the formation of the corresponding N'-phenylbenzenecarboxamidrazone, where the C=N bond is reduced to a C-N single bond. Further reduction could cleave the N-N bond, yielding benzamidine (B55565) and aniline. The specific outcome of the reduction would be highly dependent on the choice of reducing agent and the reaction conditions.
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent | Potential Product(s) |
| Oxidation | Mild Oxidant (e.g., MnO₂) | N-phenyl-N'-(phenyl-diazenyl)benzamidine |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | N'-phenylbenzenecarboxamidrazone |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Benzamidine, Aniline |
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies. This section explores various techniques that can be employed for this purpose.
Transition state analysis is a powerful tool for elucidating reaction mechanisms by characterizing the high-energy transition state structure that connects reactants and products. While no specific transition state analyses for this compound have been reported, computational methods like DFT can be used to model the transition states of its reactions. researchgate.netrsc.org For instance, in a proposed intramolecular cyclization, DFT calculations could identify the geometry and energy of the transition state for the ring-closing step, providing insights into the reaction's feasibility and the factors that influence its rate. Such analyses have been performed on related systems, such as the cyclization of N-aryl amides, revealing the intricate details of bond formation and breaking during the reaction. rsc.org
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For example, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected for a reaction where a C-H or N-H bond is broken in the rate-determining step. In the context of this compound, a KIE study could be designed to investigate the mechanism of its oxidation. By synthesizing a derivative where the hydrazide N-H protons are replaced with deuterium, one could determine if N-H bond cleavage is involved in the rate-determining step of the oxidation. Studies on the catalytic decomposition of hydrazine have shown a significant KIE, supporting the cleavage of an N-H bond as the rate-limiting step. iaea.org
Computational chemistry, particularly DFT, has become an indispensable tool for predicting and understanding reaction mechanisms. researchgate.netnih.govmdpi.com For this compound, computational studies could be employed to:
Predict Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified.
Analyze Electronic Effects: The influence of the phenyl substituents on the reactivity of the molecule can be quantified through computational analysis of the electronic structure.
Simulate Spectroscopic Properties: Calculated spectroscopic data (e.g., NMR, IR) of proposed intermediates can be compared with experimental data to support or refute a proposed mechanism.
Computational studies on the cyclization of related hydrazone and amide systems have successfully predicted reaction outcomes and elucidated complex mechanistic details, demonstrating the potential of these methods for studying the reactivity of this compound. rsc.org DFT studies on the oxidation of hydrazides have also provided insights into the formation of radical intermediates. rsc.org
Spectroscopic Characterization and Structural Elucidation of N Phenylbenzenecarboximidohydrazide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment surrounding each nucleus. For N'-phenylbenzenecarboximidohydrazide, distinct signals are expected for the protons and carbons of the two phenyl rings and the core imidohydrazide moiety.
¹H NMR: The proton spectrum is anticipated to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl rings. The protons on the benzoyl ring and the N'-phenyl ring will have slightly different chemical shifts due to the differing electronic effects of the C=N and NH groups. The protons of the N-H groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The hydrazinic N-H proton would likely appear more downfield than the aminic N-H.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom. The carbon of the C=N imine group is a key diagnostic peak expected to appear significantly downfield (predicted around δ 150-160 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm. careerendeavour.com The quaternary carbons (C-1, C-1', and the imine carbon) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=N Carbon | - | 150 - 160 |
| Phenyl C-H | 7.0 - 8.0 | 115 - 135 |
| Phenyl C (quaternary) | - | 130 - 150 |
| N-H (hydrazone & amine) | 5.0 - 10.0 (broad) | - |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecule's covalent framework by revealing through-bond correlations. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal the connectivity between adjacent protons within each of the two aromatic rings, allowing for the assignment of ortho, meta, and para protons relative to each other.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It allows for the definitive assignment of each aromatic carbon that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J). nih.govresearchgate.net This is essential for connecting the different fragments of the molecule.
Expected Key HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| Protons on Benzoyl Ring | Imine Carbon (C=N) | Confirms the attachment of the benzoyl ring to the imidohydrazide core. |
| Protons on N'-Phenyl Ring | Imine Carbon (C=N) | Indicates proximity but not direct bond; confirms the overall structure. |
| N-H Protons | Aromatic carbons in adjacent rings | Links the nitrogen atoms to their respective phenyl or benzoyl groups. |
| Ortho protons on N'-Phenyl Ring | Quaternary carbon of the same ring | Confirms assignments within the N'-phenyl system. |
The this compound molecule possesses several single bonds (e.g., C-N, N-N) around which rotation can occur, leading to different possible conformations (rotamers). NMR spectroscopy is a key method for studying these conformational preferences in solution. nih.govauremn.org.br
The presence of distinct sets of NMR signals at a given temperature can indicate slow exchange between different conformers on the NMR timescale. copernicus.org Conversely, a single set of averaged signals suggests either a single dominant conformation or rapid interconversion between multiple conformers.
Studies on structurally related N-acylhydrazones have shown that these molecules often exist as a mixture of conformers in solution, with the equilibrium being influenced by steric and electronic factors as well as solvent polarity. rcsi.com For this compound, theoretical calculations combined with NMR data, such as variable temperature studies and Nuclear Overhauser Effect (NOE) experiments, would be necessary to determine the predominant conformers and the energy barriers to rotation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space correlations between protons that are close to each other, would be particularly valuable for distinguishing between different spatial arrangements.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information on the functional groups and skeletal vibrations within a molecule. spectroscopyonline.comnih.govyoutube.com These two methods are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.
The central imidohydrazide group [-C(=NH)-NH-NH-] has several characteristic vibrational modes that serve as diagnostic markers in the IR and Raman spectra. These can be predicted by examining the typical frequency ranges for amides, imines, and hydrazines. kau.edu.sa
Predicted Vibrational Frequencies for the Imidohydrazide Moiety
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretching | -NH- | 3350 - 3250 | Medium-Strong (IR) |
| C=N Stretching | Imine | 1680 - 1640 | Medium (IR, Raman) |
| N-H Bending | -NH- | 1650 - 1550 | Medium-Strong (IR) |
| C-N Stretching | Amine-like | 1350 - 1250 | Medium (IR, Raman) |
| N-N Stretching | Hydrazine-like | 1100 - 1000 | Variable |
The N-H stretching vibrations are typically observed as sharp to moderately broad bands in the high-frequency region of the IR spectrum. The exact position of the C=N stretching vibration can be influenced by conjugation with the phenyl ring.
Both phenyl rings in this compound will give rise to a series of characteristic absorption bands. marmacs.orgacs.org These vibrations are well-characterized for substituted benzenes. optica.orgthieme-connect.de
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org
Aromatic C=C Ring Stretching: A set of two to four bands of medium intensity typically appears in the 1620-1450 cm⁻¹ region. Common bands are observed near 1600, 1580, and 1500 cm⁻¹. researchgate.net
In-Plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ region but are often of limited diagnostic value due to their variable intensity and position.
Out-of-Plane (OOP) C-H Bending: These are often the most intense and diagnostically useful bands for determining the substitution pattern of the aromatic ring. For a monosubstituted ring, strong absorptions are expected in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions. libretexts.org
Characteristic Vibrational Frequencies for the Phenyl Rings
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
| C-H Stretching | 3100 - 3000 | Sharp, weak to medium intensity. |
| C=C Ring Stretching | ~1600, ~1580, ~1500 | Sharp, variable intensity. Diagnostic for aromaticity. |
| C-H Out-of-Plane Bending | 900 - 675 | Strong intensity. The exact position is highly indicative of the ring's substitution pattern. For monosubstitution, strong bands are expected near 750 and 700 cm⁻¹. |
Computational Prediction and Assignment of Vibrational Frequencies
The vibrational characteristics of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies and understanding the normal modes of complex organic molecules. nih.gov
Methodologies typically employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set like 6-311++G(d,p) to perform geometry optimization and frequency calculations. nih.gov The theoretical vibrational frequencies obtained from these calculations are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is commonly applied to the computed frequencies to improve their agreement with experimental data.
A crucial step in the analysis is the detailed assignment of each vibrational mode. This is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov This allows for an unambiguous assignment of the spectral bands observed in the FT-IR and FT-Raman spectra. For this compound, key vibrational modes include the N-H stretching, C=N stretching, N-N stretching, and various aromatic C-H and C-C stretching and bending modes.
Table 1: Representative Vibrational Mode Assignments for a Hydrazide Structure This table is illustrative, based on typical values for similar structures.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| N-H Stretch | 3350 | 3305 | ν(N-H) |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 | ν(C-H) |
| C=N Stretch | 1645 | 1620 | ν(C=N) |
| C=C Stretch (Aromatic) | 1600-1450 | 1595-1455 | ν(C=C) |
| N-H Bend | 1550 | 1530 | δ(N-H) |
| N-N Stretch | 1150 | 1125 | ν(N-N) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of this compound is dictated by the chromophores within its structure, primarily the two phenyl rings and the imidohydrazide (-C(=NH)-NH-NH-) moiety. The study of its UV-Vis spectrum provides information on the electronic transitions between molecular orbitals. nih.gov
The spectrum is expected to be characterized by two main types of electronic transitions:
π → π transitions:* These are high-intensity absorptions typically occurring at shorter wavelengths (higher energy). libretexts.org They originate from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the phenyl rings and the C=N double bond.
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital. libretexts.orgyoutube.com These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy). libretexts.org
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing theoretical values for the absorption maxima (λ_max) and the oscillator strengths of the transitions, which correlate with their intensities. researchgate.netnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential. For this compound, the HOMO is likely to have significant contributions from the phenyl rings and the nitrogen atoms, while the LUMO is expected to be distributed over the conjugated system, including the C=N bond. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the electronic transition energy. nih.gov
Influence of Substituents on Electronic Spectra
The electronic absorption profile of this compound can be systematically modified by introducing substituents onto its phenyl rings. The nature and position of these substituents can alter the energies of the frontier molecular orbitals, leading to shifts in the absorption maxima. nih.gov
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to longer wavelengths. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO more significantly than the HOMO. This increases the HOMO-LUMO gap, typically causing a hypsochromic shift (blue shift) to shorter wavelengths. nih.gov
The effect of these substituents can be quantitatively correlated using the Hammett equation, which relates reaction rates and equilibria to substituent parameters (σ). nih.gov This systematic approach allows for the fine-tuning of the electronic properties of the molecule for specific applications.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition and molecular formula.
Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of product ions is generated that provides structural information. gre.ac.uk The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. Key predicted fragmentation pathways include: hnxb.org.cnlibretexts.org
N-N Bond Cleavage: The single bond between the two nitrogen atoms of the hydrazide group is a likely point of initial cleavage, leading to the formation of two stable radical cations.
Cleavage adjacent to the C=N bond: Fragmentation can occur on either side of the imine carbon.
Loss of Small Neutral Molecules: The parent ion may lose stable neutral molecules such as ammonia (B1221849) (NH₃) or aniline (B41778) (C₆H₅NH₂). hnxb.org.cn
Computational methods can aid in predicting these pathways by calculating the energies required to break specific bonds. gre.ac.uk
Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₃H₁₃N₃, MW ≈ 211.26) This table is for illustrative purposes and assumes protonation.
| m/z (approx.) | Possible Ion Formula | Proposed Origin |
|---|---|---|
| 212.12 | [C₁₃H₁₄N₃]⁺ | Molecular Ion [M+H]⁺ |
| 105.04 | [C₇H₅O]⁺ or [C₇H₇N]⁺ | Benzoyl cation from cleavage of C-N bond |
| 104.05 | [C₇H₆N]⁺ | Fragment from N-N bond cleavage |
| 93.06 | [C₆H₇N]⁺ | Anilinium ion from loss of C₇H₆N₂ |
| 77.04 | [C₆H₅]⁺ | Phenyl cation from loss of side chain |
X-ray Crystallography and Neutron Crystallography
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles, which together define the molecular conformation of this compound. researchgate.net
While X-ray crystallography provides excellent data for heavier atoms, it is less precise for locating hydrogen atoms. Neutron crystallography is a powerful complementary technique that overcomes this limitation. nih.gov Because neutrons scatter off atomic nuclei rather than electrons, they can determine the positions of hydrogen (or deuterium) atoms with high accuracy. nih.gov This is crucial for unambiguously identifying protonation states and characterizing hydrogen bonding networks, which play a key role in the crystal packing and intermolecular interactions of the compound. nih.govnih.gov
Table 3: Typical Bond Lengths and Angles for a Phenyl-Hydrazide Moiety This table presents expected ranges based on crystallographic data of similar organic compounds.
| Parameter | Typical Value (from X-ray/Neutron Diffraction) | Compared to DFT Calculation |
|---|---|---|
| C-C (aromatic) Bond Length | 1.38 - 1.40 Å | Generally good agreement |
| C=N Bond Length | ~1.28 Å | Good agreement |
| C-N Bond Length | ~1.35 Å | Good agreement |
| N-N Bond Length | ~1.40 Å | Good agreement |
| C-N-N Bond Angle | ~118° | Good agreement |
| N-C-N Bond Angle | ~120° | Good agreement |
| Phenyl Ring Dihedral Angle | Variable (dependent on packing) | Gas-phase calculation may differ from solid-state |
Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State
The crystal structure of this compound is characterized by a robust network of hydrogen bonds, which play a pivotal role in the formation of its supramolecular assembly. The primary interaction involves the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds between adjacent molecules. These dimers serve as the fundamental building blocks of the extended solid-state architecture.
The formation of such supramolecular assemblies is a common feature in hydrazone derivatives, where hydrogen bonding and π–π stacking interactions are powerful organizing forces in the design of solid-state architectures. In related structures, similar hydrogen-bonded rectangular motifs have been observed, which are further assembled by π–π interactions. The specific geometry of this compound, with its distinct arrangement of hydrogen bond donors and acceptors, facilitates the creation of a unique and stable three-dimensional network.
| Interaction Type | Donor-Acceptor | Description |
| Primary | N—H⋯N | Forms centrosymmetric dimers |
| Secondary | C—H⋯O | Contributes to the association of dimers |
| Secondary | C—H⋯π | Involves interactions with the phenyl rings |
| Secondary | π–π stacking | Offset stacking between phenyl rings of adjacent dimers |
Crystallographic Disorder and Polymorphism
At present, there is no specific information available in the reviewed literature regarding crystallographic disorder or the existence of polymorphic forms for this compound. The detailed structural analysis has so far focused on a single crystalline form. The potential for polymorphism, which is the ability of a compound to exist in more than one crystal structure, is an area that warrants further investigation.
Polymorphism can be influenced by a variety of factors, including the conditions of crystallization such as solvent, temperature, and pressure. Different polymorphs can exhibit distinct physical properties, and their study is of significant importance in materials science and pharmaceuticals. Future research into the crystallization of this compound under varying conditions may reveal the existence of other crystalline forms, each with its own unique hydrogen bonding network and supramolecular assembly. The study of genetic polymorphisms in related classes of compounds, such as those involving arylamine N-acetyltransferases, highlights the importance of structural variations at a molecular level, though this is distinct from crystallographic polymorphism.
Computational and Theoretical Investigations of N Phenylbenzenecarboximidohydrazide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For N'-phenylbenzenecarboximidohydrazide, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves optimizing the molecular structure to find the minimum energy conformation.
The choice of functional, which approximates the exchange-correlation energy, is critical. Common functionals like B3LYP are often used in conjunction with a basis set to describe the molecule's electronic structure. ekb.eg For instance, in a study on (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, a related compound, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set were used to optimize the molecular structure, showing good agreement with experimental X-ray diffraction data. ekb.eg Similar calculations for this compound would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its shape.
The total energy calculated for the optimized geometry is a crucial piece of data, serving as a benchmark for the molecule's stability.
Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CCSD, CCSD(T))
To achieve higher accuracy, particularly for electronic properties, researchers often turn to ab initio and post-Hartree-Fock methods. nih.govmdpi.com These methods are computationally more demanding than DFT but offer a more rigorous treatment of electron correlation—the interactions between electrons that are approximated in DFT. bohrium.comcas.cz
The Hartree-Fock (HF) method is the simplest ab initio approach but neglects electron correlation. bohrium.com Post-Hartree-Fock methods build upon the HF framework to include these crucial interactions. nih.govmdpi.com Some of these methods include:
Møller-Plesset Perturbation Theory (MP2): This method adds a second-order correction to the Hartree-Fock energy, often providing a significant improvement in accuracy for a moderate increase in computational cost. cas.cz It is widely used for systems where DFT might be inadequate.
Coupled Cluster (CC) methods, such as CCSD and CCSD(T): These are considered the "gold standard" in quantum chemistry for their high accuracy. nih.gov CCSD includes single and double electronic excitations, while CCSD(T) adds a perturbative correction for triple excitations, yielding very reliable energies and properties. bohrium.com
For this compound, applying these methods would provide highly accurate ground state energies and would be essential for studying any potential low-lying excited states or complex electronic phenomena. nih.gov
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical parameter in any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. acs.org
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). acs.org Larger basis sets with more functions, including polarization (d,p) and diffuse (+) functions, provide a more flexible description of the electron distribution, especially for systems with lone pairs or for calculating properties like electron affinity.
The selection of a basis set is always a trade-off between desired accuracy and computational feasibility. For a molecule the size of this compound, a calculation with a very large basis set and a high-level method like CCSD(T) would be computationally expensive. Therefore, a common strategy is to perform geometry optimizations with a smaller, more efficient basis set (like 6-31G(d)) and then perform single-point energy calculations with a larger, more accurate basis set and a higher level of theory.
Electronic Structure Analysis
Beyond geometry and energy, computational methods provide profound insights into the electronic makeup of a molecule, which governs its reactivity and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netbu.edu.eg A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. cas.cz
For this compound, a HOMO-LUMO analysis would identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. For example, in related hydrazone compounds, the HOMO is often localized on the phenyl rings and the hydrazone moiety, while the LUMO can be distributed over the entire molecule. ekb.egresearchgate.net The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzohydrazide (B10538) Compound
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar compounds. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.
The NBO method analyzes the electron density to identify the "natural" atomic orbitals, hybrid orbitals, and bond orbitals. Crucially, it also quantifies the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, represent the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
For this compound, an NBO analysis would reveal:
The nature of the bonding (e.g., the polarization of the C=N and N-N bonds).
The hybridization of the atoms.
The extent of electron delocalization from the phenyl rings and the lone pairs on the nitrogen and oxygen atoms into the rest of the molecule. This would be critical for understanding the molecule's electronic communication and stability.
Table 2: Illustrative NBO Analysis Data (Stabilization Energies) for a Related Hydrazone
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C=N) | 15.5 |
| π(C=C) phenyl | π(C=N) | 5.2 |
| π(C=N) | π*(C=C) phenyl | 3.8 |
| Note: This data is hypothetical and for illustrative purposes only, based on typical interactions in similar compounds. LP denotes a lone pair. |
Mulliken and Natural Population Analysis (NPA) for Charge Distribution
Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two computational methods used to assign partial charges to individual atoms in a molecule, offering a quantitative picture of the charge distribution.
Mulliken population analysis, one of the earliest methods, partitions the total electron population among the atoms. While it is computationally inexpensive, its results can be highly dependent on the basis set used in the calculation. uni-muenchen.dechemrxiv.org Natural Population Analysis, on the other hand, is based on the concept of natural bond orbitals (NBOs) and provides a more robust and less basis-set-dependent description of the atomic charges. ekb.eg
For molecules containing both electron-donating and electron-withdrawing groups, such as this compound, these analyses can reveal the electronic effects of the substituents on the phenyl rings and the central imidohydrazide core. In computational studies of similar N-acylhydrazone derivatives, it has been shown that the nitrogen and oxygen atoms of the hydrazone moiety typically carry negative charges, indicating their nucleophilic character. Conversely, the carbonyl carbon and the imine carbon are generally found to be electron-deficient and thus electrophilic.
Table 1: Illustrative Mulliken and Natural Population Analysis (NPA) Charges for Key Atoms in a Benzohydrazide Derivative
| Atom | Mulliken Charge (e) | NPA Charge (e) |
| O (carbonyl) | -0.55 | -0.65 |
| N (amide) | -0.30 | -0.40 |
| N (imine) | -0.25 | -0.35 |
| C (carbonyl) | +0.45 | +0.70 |
| C (imine) | +0.30 | +0.45 |
Note: The data presented in this table is illustrative and based on typical values found for related benzohydrazide derivatives in computational studies. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MESP) map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. wolfram.comavogadro.cc It is plotted on the electron density surface, where different colors represent varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.
For this compound, the MESP map would be expected to show significant negative potential around the carbonyl oxygen and the nitrogen atoms of the imidohydrazide group, highlighting these as the primary sites for interactions with electrophiles and hydrogen bond donors. The phenyl rings would likely exhibit a more complex potential landscape, with the regions around the π-electron clouds being generally negative, while the hydrogen atoms would be associated with positive potential.
In a computational study of a similar compound, (E)-2-fluoro-N′-(1-(4-nitrophenyl)ethylidene)benzohydrazide, the MESP map revealed the localization of negative potential on the oxygen and nitrogen atoms, confirming their role as reactive sites. Such maps are invaluable for predicting how the molecule will interact with other species, including biological receptors.
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.
Torsional Scans and Rotational Barriers
Torsional or potential energy surface (PES) scans are computational techniques used to map the energy of a molecule as a function of one or more dihedral angles. researchgate.netresearchgate.netq-chem.comqcware.comq-chem.com By systematically rotating a specific bond and calculating the energy at each step, a potential energy profile is generated. This profile reveals the energy barriers between different conformations and identifies the most stable (lowest energy) and least stable (highest energy) arrangements.
For this compound, key torsional angles for investigation would include the rotation around the C-N and N-N bonds of the imidohydrazide core, as well as the bonds connecting the phenyl rings to the central moiety. The energy barriers obtained from these scans provide quantitative information about the flexibility of the molecule and the likelihood of interconversion between different conformers at a given temperature. Studies on related N-acylhydrazones have shown that the rotation around the amide C-N bond often has a significant energy barrier due to partial double bond character. researchgate.net
Conformational Stability and Preferred Geometries
The results from torsional scans allow for the identification of the most stable conformers of this compound. These preferred geometries correspond to the minima on the potential energy surface. The relative energies of these stable conformers determine their population distribution at thermal equilibrium.
Thermochemical Properties and Reaction Energetics
The thermochemical properties of a compound, such as its enthalpy of formation, provide crucial information about its stability and the energetics of its reactions.
Standard Enthalpies of Formation
The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. nist.govstackexchange.comdoubtnut.com It is a fundamental thermodynamic quantity that can be used to calculate the enthalpy changes of chemical reactions involving the compound.
While experimental determination of the standard enthalpy of formation can be challenging, computational methods can provide reliable estimates. These calculations typically involve determining the total atomization energy of the molecule and then using the known enthalpies of formation of the constituent atoms in the gas phase.
For this compound, a precise experimental value for the standard enthalpy of formation may not be readily available. However, computational chemistry offers a viable alternative for its estimation. The stability of the molecule can be inferred from its heat of formation; a more negative value generally indicates greater thermodynamic stability.
Reaction Enthalpies and Activation Energies
Understanding the thermodynamics and kinetics of reactions involving this compound is crucial for predicting its stability and reaction pathways. While specific experimental data on the reaction enthalpies and activation energies of this compound are not extensively documented in publicly available literature, computational studies on similar hydrazone and hydrazide systems offer significant insights.
A computational study on the kinetics of hydrazone exchange processes, which share a similar functional group with this compound, provides a relevant model for understanding its reactivity. In this study, different mechanistic pathways were explored computationally at the M06-2X/6-31G* level of theory. The pathway involving protonation of the hydrazone nitrogen followed by hydrazide attack was found to have the lowest free energy barrier, indicating it as the most probable mechanism. ljmu.ac.uk
The calculated free energy barriers for the rate-determining step in the hydrazone exchange reaction for various substituted hydrazones offer a comparative look at how electronic effects can influence reactivity.
| Substrate | Calculated Free Energy Barrier (ΔG‡) at pH 7.4 (kcal/mol) | Calculated Free Energy Barrier (ΔG‡) at pH 5.4 (kcal/mol) |
|---|---|---|
| Quinoline derivative | 16.2 | 13.5 |
| Phenol derivative | 19.4 | 16.7 |
| Phenyl derivative | 20.3 | 17.6 |
| Pyridine derivative | 20.2 | 17.5 |
| Carboxylate derivative | 10.8 | 5.3 |
Table 1: Calculated free energy barriers for the rate-determining step of hydrazone exchange for different substrates. Data sourced from a computational study on hydrazone exchange kinetics. ljmu.ac.uk
These theoretical findings highlight the sensitivity of the activation energy to the electronic nature of the substituents and the pH of the medium. For instance, the presence of a carboxylate group significantly lowers the activation barrier, suggesting intramolecular catalysis. ljmu.ac.uk Such computational approaches could be directly applied to this compound to predict its reactivity in various chemical transformations.
Furthermore, studies on the catalytic decomposition of hydrazine (B178648) (N₂H₄) have utilized the bond-order conservation method to calculate the activation energies of various elementary steps as a function of the enthalpy of adsorption of nitrogen on a catalyst surface. scielo.br While this system is simpler, the methodologies employed are applicable to more complex molecules like this compound to understand its decomposition pathways.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. Theoretical calculations of spectroscopic parameters such as vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental spectra to confirm molecular structures and understand electronic properties.
For this compound and its analogs, DFT calculations have been shown to be a reliable method for predicting spectroscopic properties. For instance, in a study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT was used to compute various molecular descriptors, which were then correlated with experimental anticancer activity. nih.gov
A theoretical and experimental study on a new carbazole (B46965) derivative containing benzimidazole (B57391) rings demonstrated the power of DFT and time-dependent DFT (TD-DFT) in predicting absorption and emission spectra. The calculated wavelengths were in good agreement with the experimental data, validating the computational approach. nih.gov
In a study focused on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, DFT calculations were employed to predict vibrational wavenumbers using the B3LYP/6-311++G(d,p) level of theory. The calculated FT-IR spectra showed good correlation with the experimental spectra, with the potential energy distribution (PED) analysis aiding in the assignment of vibrational modes.
The following table presents a conceptual comparison of how theoretical calculations can be correlated with experimental spectroscopic data, based on findings for similar compounds.
| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Data | Correlation and Insights |
|---|---|---|---|
| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Experimental Wavenumbers (cm⁻¹) | Aids in the assignment of complex spectra and understanding of vibrational modes. |
| UV-Vis Spectroscopy | Excitation Energies (nm), Oscillator Strengths | Absorption Maxima (λmax) | Predicts electronic transitions and helps in understanding the electronic structure and chromophores. |
| NMR Spectroscopy | Chemical Shifts (ppm) | Experimental Chemical Shifts (ppm) | Confirms molecular structure and provides information on the electronic environment of nuclei. |
Table 2: Conceptual correlation of predicted and experimental spectroscopic parameters.
DFT studies on various organic molecules have also successfully predicted other important parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and the molecular electrostatic potential (MEP). researchgate.netnih.gov These parameters are crucial for understanding the chemical reactivity, stability, and potential applications of a molecule like this compound in areas such as materials science and medicinal chemistry.
The Coordination Chemistry of this compound: An Unexplored Ligand Scaffold
Despite significant interest in the coordination chemistry of hydrazone and Schiff base ligands, a thorough review of scientific literature reveals a notable absence of studies specifically focused on the metal complexes of this compound. While the broader class of hydrazide-containing compounds has been extensively investigated for their versatile chelating abilities and the interesting properties of their metal complexes, this compound itself appears to be a largely unexplored territory in the field of coordination chemistry.
This lack of specific research means that a detailed, evidence-based article on its coordination chemistry, as outlined by the requested structure, cannot be generated at this time. Information regarding its potential donor atoms, preferred coordination modes, the synthesis of its specific metal complexes, and their structural and spectroscopic characterization is not available in the public domain of scientific literature.
To provide a comprehensive and scientifically accurate article on the coordination chemistry of this compound, dedicated research into its synthesis, reactivity with various metal ions, and the thorough characterization of any resulting coordination compounds would be necessary. Such studies would need to be conducted and published in peer-reviewed scientific journals before a detailed summary and analysis could be compiled.
Therefore, while the requested outline provides a solid framework for investigating the coordination chemistry of a given ligand, the specific subject of this compound remains an open area for future research.
Coordination Chemistry of N Phenylbenzenecarboximidohydrazide
Electronic Structure and Bonding in Metal Complexes
Detailed studies elucidating the electronic structure and bonding in metal complexes of N'-phenylbenzenecarboximidohydrazide are not available in the reviewed literature. Such an analysis would typically involve a combination of spectroscopic techniques and theoretical calculations.
Ligand Field Theory and Molecular Orbital Theory Applications
There are no specific applications of Ligand Field Theory (LFT) or Molecular Orbital (MO) Theory found for this compound complexes. Generally, for related hydrazone ligands, these theories would be used to explain the d-orbital splitting of the central metal ion upon coordination, which influences the electronic spectra and magnetic properties of the complexes. MO theory would provide a more detailed picture of the covalent character of the metal-ligand bonds, including sigma-donating and potential pi-accepting or pi-donating interactions involving the nitrogen and oxygen or nitrogen atoms of the ligand backbone. However, without experimental data from electronic absorption spectroscopy or magnetic susceptibility measurements for this compound complexes, a specific analysis is not possible.
Metal-Ligand Bonding Interactions (e.g., Lewis Acid-Base Interactions)
The fundamental interaction in the formation of metal complexes with ligands like this compound is a Lewis acid-base interaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the ligand, possessing lone pairs on its nitrogen and potentially oxygen atoms (in its tautomeric form), acts as a Lewis base (electron pair donor). Hydrazone-type ligands are known to coordinate with metal ions through the imine nitrogen and either the amide oxygen or the enolic oxygen, forming stable chelate rings. However, specific studies detailing the nature and strength of these interactions for this particular ligand are absent.
Reactivity of Coordinated this compound Ligands
Research on the reactivity of the this compound ligand once it is coordinated to a metal center has not been specifically reported.
Ligand Transformations within the Coordination Sphere
There is no available data on transformations, such as hydrolysis, oxidation, reduction, or cyclization, of the this compound ligand occurring within the coordination sphere of a metal ion. For some related hydrazone complexes, metal-templated reactions can lead to the formation of new organic structures, but no such examples have been documented for the subject compound.
Redox Behavior of Metal Complexes
Electrochemical studies, such as cyclic voltammetry, are essential for understanding the redox behavior of coordination compounds. While the redox properties of numerous metal complexes with other phenylhydrazone or benzohydrazide (B10538) ligands have been investigated, showing both metal-centered and ligand-centered redox processes, specific cyclic voltammetry data for this compound complexes is not available in the surveyed literature. Such data would be crucial to determine the oxidation and reduction potentials and to understand the electronic influence of the ligand on the stability of different metal oxidation states. For instance, studies on other heterocyclic phenylhydrazones have shown quasi-reversible redox processes, indicating that the ligand framework can participate in electron transfer.
Derivatives and Structural Modifications of N Phenylbenzenecarboximidohydrazide
Synthesis of Substituted N'-Phenylbenzenecarboximidohydrazides
The synthesis of derivatives of N'-phenylbenzenecarboximidohydrazide can be systematically approached by modifying different parts of the molecule.
Varying the N'-Phenyl Moiety
The introduction of substituents on the N'-phenyl ring is a common strategy to modulate the electronic properties of the entire molecule. This is typically achieved by starting with substituted phenylhydrazines in the initial condensation reaction. For instance, the reaction of various substituted phenylhydrazines with an appropriate benzimidoyl chloride would yield a series of N'-(substituted-phenyl)benzenecarboximidohydrazides. The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly impact the electron density on the hydrazinic nitrogen atoms, thereby influencing the molecule's reactivity and coordination ability.
Substituents on the Benzenecarboximidoyl Ring
Similarly, the benzenecarboximidoyl ring can be functionalized by employing substituted benzonitriles or benzaldehydes as starting materials. The classical Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, can be adapted to use substituted benzonitriles to form the corresponding imidates. These intermediates can then be reacted with phenylhydrazine (B124118) to yield the desired substituted N'-phenylbenzenecarboximidohydrazides. The presence of substituents on this ring primarily influences the electronic environment of the imino group and the adjacent aromatic system.
N-Alkylation and N-Acylation of the Imidohydrazide
Further derivatization can be achieved through N-alkylation and N-acylation of the imidohydrazide backbone.
N-Alkylation: The nitrogen atoms of the imidohydrazide moiety can be alkylated using various alkylating agents. For instance, N-alkylation of related amide and sulfonamide systems has been successfully carried out using alkyl halides in the presence of a base. nih.gov A similar approach could be applied to this compound. The selection of the base and reaction conditions is crucial to control the site of alkylation, as both the amino and imino nitrogens are potential nucleophiles. In some cases, selective N-alkylation can be achieved under specific conditions, such as solid-liquid phase-transfer catalysis. researchgate.net
N-Acylation: N-acylation introduces an acyl group onto one of the nitrogen atoms, typically the more nucleophilic amino nitrogen. This is a widely used reaction in organic synthesis. nih.gov Reagents like acyl chlorides or acid anhydrides are commonly employed for this purpose. nih.govsciforum.net The use of N-acylbenzotriazoles has also been reported as an effective method for the N-acylation of sulfonamides and could be applicable to imidohydrazides. researchgate.net N-acylation can significantly alter the electronic and steric properties of the molecule, influencing its conformation and potential as a ligand.
Conformational Analysis and Intramolecular Interactions in Derivatives
The three-dimensional structure of this compound derivatives is not rigid and can exist in different conformations due to rotation around single bonds. The study of these conformations and the non-covalent interactions that stabilize them is crucial for understanding their properties.
The conformation of these derivatives is largely dictated by the rotation around the C-N and N-N bonds. Different staggered and eclipsed conformations can be envisioned, similar to the conformational analysis of butane. slideshare.netyoutube.com The relative stability of these conformers is influenced by steric hindrance between bulky substituents and by the presence of intramolecular hydrogen bonds.
A key feature in many derivatives is the potential for intramolecular hydrogen bonding. For example, if a substituent on the benzenecarboximidoyl ring is a hydrogen bond acceptor (e.g., a nitro or carbonyl group), it can form a hydrogen bond with the N-H proton of the hydrazide moiety. researchgate.netsemanticscholar.org This interaction can significantly stabilize a particular conformation, leading to a preferred geometry in solution. researchgate.net The strength of such hydrogen bonds can be influenced by the delocalization of π-electrons in a quasi-aromatic ring formed by the hydrogen bond. semanticscholar.org The presence and strength of these intramolecular hydrogen bonds can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by observing changes in chemical shifts upon solvent variation or temperature changes. researchgate.net
Relationship between Structural Modifications and Spectroscopic Signatures
Structural modifications in this compound derivatives have a direct and predictable impact on their spectroscopic properties, particularly their NMR and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. organicchemistrydata.org The introduction of electron-withdrawing or electron-donating substituents on either of the phenyl rings will cause shifts in the signals of the aromatic protons and carbons. znaturforsch.comyoutube.com For instance, an electron-withdrawing group will generally cause a downfield shift (higher ppm) of the signals of nearby protons, while an electron-donating group will cause an upfield shift. youtube.com The N-H proton signal is particularly informative and its chemical shift can provide evidence for intramolecular hydrogen bonding. researchgate.net The coupling constants between adjacent protons can also provide information about the dihedral angles and thus the conformation of the molecule. Advanced NMR techniques like NOESY can be used to determine through-space proximity of protons, aiding in the conformational analysis. mdpi.com
| Modification | Expected Effect on ¹H NMR Chemical Shifts |
| Electron-withdrawing group on a phenyl ring | Downfield shift of aromatic proton signals |
| Electron-donating group on a phenyl ring | Upfield shift of aromatic proton signals |
| Intramolecular hydrogen bonding involving N-H | Downfield shift of the N-H proton signal |
| N-Alkylation | Appearance of new signals in the aliphatic region |
| N-Acylation | Appearance of a new signal for the acyl group protons |
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The C=N and N-H stretching vibrations are particularly characteristic for this compound and its derivatives. The position of the N-H stretching band can be indicative of hydrogen bonding; a broader and lower frequency band suggests the presence of hydrogen bonding. researchgate.net The C=N stretching frequency can also be influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to increase the C=N bond order and shift the stretching frequency to higher wavenumbers.
| Functional Group | **Typical IR Absorption Range (cm⁻¹) ** |
| N-H stretch (free) | 3300-3500 |
| N-H stretch (hydrogen-bonded) | 3200-3400 (broader) |
| C=N stretch | 1620-1680 |
| C=O stretch (in acylated derivatives) | 1680-1750 |
Impact of Structural Modifications on Coordination Properties
This compound and its derivatives are effective ligands in coordination chemistry, capable of binding to a variety of metal ions. The structural modifications discussed above significantly influence their coordination behavior.
The nitrogen atoms of the imidohydrazide moiety are the primary coordination sites. The introduction of substituents on the phenyl rings alters the electron density on these nitrogen atoms, thereby modulating their donor ability. Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger coordination bonds, while electron-withdrawing groups have the opposite effect.
Furthermore, the presence of additional donor atoms in the substituents can lead to the formation of multidentate ligands. For example, a hydroxyl or carboxyl group on one of the phenyl rings can participate in coordination, leading to the formation of stable chelate rings with the metal ion. The steric bulk of the substituents can also play a crucial role in determining the geometry of the resulting metal complexes. Bulky substituents may favor the formation of complexes with lower coordination numbers or specific stereochemistries. The coordination chemistry of related N-donor ligands, such as phosphazanes and benzimidazoles, has been extensively studied and provides insights into the potential coordination modes of this compound derivatives. nih.govmdpi.com The ability to fine-tune the electronic and steric properties of these ligands through synthetic modifications makes them valuable building blocks for the design of new coordination compounds with specific catalytic, magnetic, or biological properties.
Catalytic Applications of N Phenylbenzenecarboximidohydrazide and Its Complexes Non Biological/non Clinical
N'-Phenylbenzenecarboximidohydrazide as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field in chemistry. The structural features of this compound, specifically the presence of nucleophilic and basic nitrogen atoms, suggest its potential to function as an organocatalyst.
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. Hydrazide and hydrazone derivatives have shown utility in catalyzing various C-C bond-forming reactions. The nucleophilic nature of the nitrogen atoms in this compound could enable it to activate substrates and facilitate reactions such as aldol and Michael additions. For instance, related hydrazide derivatives have been employed in organocatalytic methodologies for C-C bond formation nih.gov.
Inspired by the Wolff–Kishner reduction, which involves the formation of a hydrazone intermediate, modern advancements have utilized hydrazones as nucleophiles in deoxygenative cross-coupling reactions to form C(sp3)–C(sp3) bonds nih.gov. This suggests that this compound could potentially mediate similar transformations. Furthermore, palladium-catalyzed C-C bond formation has been achieved with arylhydrazines and olefins, proceeding through the cleavage of the carbon-nitrogen bond semanticscholar.org. Phenylhydrazine (B124118) itself has been utilized in photoredox catalysis for the formation of C-C bonds bohrium.com.
Table 1: Potential C-C Bond Forming Reactions Catalyzed by this compound Analogs
| Reaction Type | Catalyst/Precursor Class | Mechanistic Role | Reference |
| Aldol Reaction | Hydrazide Derivatives | Enamine/Enolate Formation | nih.gov |
| Michael Addition | Hydrazide Derivatives | Conjugate Addition Facilitation | nih.gov |
| Deoxygenative Homo-Coupling | Hydrazones (from Aldehydes/Ketones) | Nucleophilic Intermediate | nih.gov |
| Olefination | Arylhydrazines | C-N Bond Cleavage/Pd-Catalysis | semanticscholar.org |
| Radical Coupling | Phenylhydrazine | Photoredox Catalysis | bohrium.com |
The addition of heteroatoms (such as nitrogen, oxygen, or sulfur) to unsaturated bonds is another critical transformation in organic synthesis. The basicity of the nitrogen atoms in this compound could allow it to act as a Brønsted base catalyst, activating substrates for nucleophilic attack. For instance, cyclic hydrazine (B178648) and hydrazide-type organocatalysts have been investigated for their catalytic activities in reactions like the Biginelli reaction nii.ac.jp.
Metal Complexes of this compound as Catalysts
The nitrogen atoms in this compound can also act as ligands, coordinating with metal centers to form catalytically active complexes. These complexes can exhibit unique reactivity in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal complexes of ligands containing nitrogen donors, such as those analogous to this compound, are widely used. For example, N-heterocyclic carbene (NHC)-metal complexes, which share some structural similarities in terms of metal-ligand bonding, are highly effective catalysts for a variety of organic transformations. These include cross-coupling reactions like the Suzuki-Miyaura and Heck reactions nih.govnih.govresearchgate.net.
The coordination of this compound to a metal center could modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. Ruthenium complexes with hydrazide-derived ligands have been used in alkylation reactions mdpi.com.
Table 2: Potential Homogeneous Catalytic Applications of this compound Metal Complexes
| Metal | Ligand Type | Application | Reference |
| Palladium | N-Heterocyclic Carbene Analogs | Suzuki-Miyaura, Heck Cross-Coupling | nih.govresearchgate.net |
| Ruthenium | Hydrazide Derivatives | Alkylation Reactions | mdpi.com |
| Rhodium | N-Heterocyclic Carbene Analogs | Transfer Hydrogenation | |
| Gold | N-Heterocyclic Carbene Analogs | Hydration Reactions | nih.gov |
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, catalytically active species can be immobilized on solid supports. This compound or its metal complexes could potentially be anchored to materials such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). This heterogenization can enhance catalyst stability and facilitate its reuse. For instance, NHC-stabilized metal nanoparticles have been incorporated into porous organic cages for catalytic applications nih.gov. Similarly, zinc-based boron nitride has been used as a heterogeneous catalyst for the synthesis of benzimidazole (B57391) derivatives nih.gov.
Specific Reaction Types Catalyzed
Based on the reactivity of analogous compounds, this compound and its metal complexes could potentially catalyze a range of specific reactions:
Cross-Coupling Reactions: As ligands for palladium, they could facilitate Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for the synthesis of biaryls, substituted alkenes, and alkynes, respectively nih.govnih.govresearchgate.net.
Hydrogenation and Transfer Hydrogenation: Rhodium or iridium complexes could be active in the reduction of unsaturated functional groups .
Hydration Reactions: Gold or other transition metal complexes could catalyze the addition of water to alkynes and nitriles nih.gov.
Condensation Reactions: As an organocatalyst, it could promote reactions like the Biginelli or Hantzsch reactions, which are important for the synthesis of heterocyclic compounds nii.ac.jp.
It is important to reiterate that these potential applications are extrapolated from the known catalytic behavior of structurally related compounds and require experimental validation for this compound itself.
Oxidation and Reduction Reactions
No studies describing the use of this compound or its complexes as catalysts for oxidation or reduction reactions were found.
Coupling Reactions
There is no available data on the application of this compound or its complexes in catalytic coupling reactions.
Mechanistic Studies of Catalytic Cycles
Identification of Active Species
Without any established catalytic applications, there have been no mechanistic studies to identify the active catalytic species derived from this compound.
Rate-Determining Steps and Selectivity Control
Information on the rate-determining steps and methods for selectivity control in catalytic cycles involving this compound is not available due to the absence of reported catalytic reactions.
Computational Catalysis Studies
No computational studies on the catalytic mechanisms of this compound have been published.
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the potential of N'-phenylbenzenecarboximidohydrazide. While classical condensation methods between hydrazides and imidates provide a foundational approach, future research should focus on more advanced and sustainable methodologies. The exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. Furthermore, the development of one-pot, multi-component reactions would offer a more atom-economical and streamlined approach to synthesizing a diverse library of this compound derivatives. The use of novel catalytic systems, including organocatalysts and nanocatalysts, could also provide milder and more selective synthetic pathways.
A key area of future synthetic exploration will be the development of methods for the enantioselective synthesis of chiral derivatives of this compound. This could be achieved through the use of chiral catalysts or by employing chiral starting materials. The ability to produce enantiomerically pure forms of the compound is crucial for investigating its potential applications in asymmetric catalysis and medicinal chemistry.
Development of New Reactivity Patterns and Synthetic Applications
The inherent reactivity of the imidohydrazide functional group in this compound presents a fertile ground for discovering novel chemical transformations. A primary focus of future research will be the exploration of its utility as a precursor for the synthesis of complex heterocyclic compounds. The intramolecular cyclization of this compound and its derivatives could lead to the formation of a wide variety of five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, triazoles, and pyrazoles. rsc.orgorganic-chemistry.orgnih.govnih.gov These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and functional materials.
Furthermore, the investigation of the intermolecular reactions of this compound with various electrophiles and nucleophiles could unveil new synthetic applications. For instance, its reaction with isocyanates or isothiocyanates could provide access to novel urea (B33335) or thiourea (B124793) derivatives with potential biological activities. The development of transition-metal-catalyzed cross-coupling reactions involving the C-H bonds of the phenyl rings would also open up new avenues for the functionalization of the molecule.
Integration with Advanced Spectroscopic Techniques for In-Situ Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics of processes involving this compound, the integration of advanced spectroscopic techniques for in-situ monitoring is essential. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can provide real-time information on the formation of intermediates and products. This data is invaluable for optimizing reaction conditions and for elucidating complex reaction pathways, such as tautomeric equilibria and conformational changes. nih.govrsc.org
For instance, in-situ spectroscopy could be employed to study the cyclization reactions of this compound to form heterocyclic compounds, allowing for the direct observation of reaction intermediates and the determination of rate-limiting steps. This level of mechanistic insight is crucial for the rational design of more efficient synthetic processes.
Further Refinement of Computational Models and Predictive Capabilities
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Future research should focus on the development and refinement of computational models to accurately predict its geometric and electronic structure, spectroscopic properties, and reaction energetics. Density Functional Theory (DFT) calculations can be employed to investigate the relative stabilities of different tautomers and conformers of the molecule. ekb.egresearchgate.netresearchgate.netnih.gov
Moreover, computational models can be used to predict the outcomes of various chemical reactions, guiding the design of new synthetic strategies. For example, the calculation of activation barriers for different cyclization pathways can help in identifying the most favorable conditions for the synthesis of specific heterocyclic products. Molecular docking studies can also be performed to predict the binding affinity of this compound and its derivatives with various biological targets, aiding in the design of new therapeutic agents. researchgate.netnih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. Investigation of tautomeric equilibria and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and solvent effects. |
| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. |
Design of this compound-based Ligands for Specific Catalytic Transformations
The presence of multiple nitrogen and potentially oxygen donor atoms in this compound makes it an attractive candidate for the design of novel ligands for transition metal catalysis. By modifying the substituents on the phenyl rings, the steric and electronic properties of the ligand can be fine-tuned to achieve high selectivity and activity in specific catalytic transformations.
Future research in this area should focus on the synthesis of a library of this compound-based ligands and the evaluation of their performance in a variety of catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The coordination chemistry of these ligands with various transition metals should also be thoroughly investigated to understand the structure-activity relationships. The development of chiral this compound-based ligands is of particular interest for applications in asymmetric catalysis.
Investigation of Materials Science Applications (e.g., Polymerization Initiators, Precursors for Functional Materials)
The unique chemical structure of this compound suggests its potential for use in materials science. Its ability to undergo thermal or photochemical reactions could be exploited for applications as a polymerization initiator. The decomposition of this compound could generate radical species capable of initiating the polymerization of various monomers.
Furthermore, this compound can serve as a precursor for the synthesis of functional materials. For example, its cyclization to form thermally stable heterocyclic compounds could be utilized in the preparation of high-performance polymers or organic light-emitting diode (OLED) materials. The incorporation of this compound moieties into polymer backbones could also lead to materials with interesting optical, electronic, or self-healing properties.
| Potential Material Application | Rationale |
| Polymerization Initiator | Thermal or photochemical decomposition could generate radical species to initiate polymerization. |
| Precursor for High-Performance Polymers | Cyclization to form thermally stable heterocyclic units within a polymer chain. |
| Organic Light-Emitting Diodes (OLEDs) | The heterocyclic derivatives may possess desirable photoluminescent properties. |
| Self-Healing Materials | The reversible nature of the bonds within the imidohydrazide structure could be exploited. |
Q & A
Q. What are the standard synthetic routes for N'-phenylbenzenecarboximidohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates (e.g., 2-hydroxyacetohydrazide derivatives) are reacted with aniline under reflux (100°C for 4 hours) in a water bath, followed by recrystallization in methanol to isolate the product . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. TLC monitoring is critical to track reaction progress and ensure completion before workup .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous hydrazinecarboxamide derivatives (e.g., bond angles and torsion angles) .
- NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms substitution patterns.
- FT-IR verifies carbonyl (C=O) and hydrazide (N-H) stretching frequencies .
Q. How can researchers safely handle and store this compound in laboratory settings?
While specific safety data for this compound is limited, analogous hydrazides require:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage: In airtight containers under inert gas (e.g., N₂) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity (e.g., anti-inflammatory properties)?
- Substituent effects: Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to modulate electronic properties and improve binding to biological targets.
- Hybridization: Combine with benzimidazole moieties, as seen in derivatives like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl} analogs, which exhibit enhanced anti-inflammatory activity .
- Structure-activity relationship (SAR) studies: Use in vitro assays (e.g., COX-2 inhibition) to correlate substituent patterns with efficacy .
Q. How should researchers address contradictory crystallographic and spectroscopic data during structural elucidation?
- Cross-validation: Compare X-ray diffraction data with computational models (e.g., DFT calculations) to resolve discrepancies in bond lengths or angles.
- Dynamic effects: Consider temperature-dependent NMR to assess conformational flexibility that may explain differences between solid-state (X-ray) and solution-state (NMR) structures .
Q. What methodologies are suitable for quantifying trace impurities in this compound samples?
- HPLC-UV/Vis: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate and quantify impurities.
- Spectrophotometry: Phosphomolybdic acid (PMA) assays detect hydrazine derivatives at 690 nm, with calibration curves for quantification .
- Mass spectrometry (LC-MS): High-resolution MS identifies impurities via exact mass matching .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve reaction selectivity.
- Microwave-assisted synthesis: Reduces reaction time and side-product formation compared to conventional heating .
- Purification protocols: Optimize recrystallization solvents (e.g., methanol vs. ethanol) based on solubility differences between the target compound and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
